1-Butanol, 4-(ethenyloxy)-
Overview
Description
1-Butanol, 4-(ethenyloxy)- is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Butanol, 4-(ethenyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Butanol, 4-(ethenyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanol, 4-(ethenyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1,4-Butanediol vinyl ether, also known as 4-(Vinyloxy)butan-1-ol or 1-Butanol, 4-(ethenyloxy)-, is a chemical compound that primarily targets polymerization processes . It is widely used as a cross-linking agent to synthesize polymeric membranes, copolymer networks, and microspheres .
Mode of Action
The structure of 1,4-Butanediol vinyl ether is characterized by a vinyl double bond directly connected with an ether bond. Due to the influence of an adjacent oxygen atom, the double bond is electron-rich and shows higher reactivity . This compound also contains a hydroxyl group, which can react with a series of resins .
Biochemical Pathways
The biochemical pathways affected by 1,4-Butanediol vinyl ether are primarily related to the synthesis of polymers. For instance, it can be used as a precursor to synthesize electrolyte membranes for fuel cell applications and thermally expandable microspheres . The compound is prepared by reacting acetylene and 1,4-butanediol in the presence of potassium hydroxide and potassium alkoxide catalyst .
Pharmacokinetics
It’s important to note that the compound is a liquid at room temperature and has a density of 0939 g/mL at 25 °C . It also has a boiling point of 95 °C/20 mmHg . These properties may influence its distribution and elimination in the environment or within a biological system.
Result of Action
The primary result of the action of 1,4-Butanediol vinyl ether is the formation of polymeric structures. It is used as a cross-linking agent, leading to the creation of complex polymeric networks . This makes it a valuable compound in the production of various materials, including electrolyte membranes and thermally expandable microspheres .
Action Environment
The action of 1,4-Butanediol vinyl ether can be influenced by various environmental factors. For instance, the compound should be stored at temperatures less than or equal to 20°C . Additionally, it should be handled with care as it has a flash point of 85 °C and can form explosive concentrations when vapors accumulate . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling this compound .
Biochemical Analysis
Biochemical Properties
The structure of 1,4-Butanediol vinyl ether is a vinyl double bond directly connected with an ether bond, and due to the influence of an adjacent oxygen atom, the double bond is an electron-rich double bond and shows higher reactivity
Cellular Effects
1,4-Butanediol vinyl ether has been used in the synthesis of hyaluronic acid hydrogels. High molecular weight hyaluronic acid (HMW-HA) and low molecular weight hyaluronic acid (LMW-HA) were mixed at different ratios and cross-linked with 1,4-Butanediol vinyl ether to prepare hyaluronic acid hydrogels . The hydrogel obtained showed stronger in vitro anti-degradation ability, better mechanical properties, and lower cytotoxicity .
Molecular Mechanism
It is known that it can react with acetylene and 1,4-butanediol in the presence of potassium hydroxide and potassium alkoxide catalyst .
Dosage Effects in Animal Models
It is known that the oral LD50 values for a related compound, 1,4-butanediol, were 1.83 g/kg and 2.00 g/kg, respectively for male and female rats .
Metabolic Pathways
It is known that a related compound, 1,4-butanediol, is metabolized to yield succinic acid that is further oxidized through the Krebs cycle .
Properties
IUPAC Name |
4-ethenoxybutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-8-6-4-3-5-7/h2,7H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBNQNDUEFFFNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31244-41-4 | |
Record name | 1-Butanol, 4-(ethenyloxy)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31244-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6044854 | |
Record name | 4-(Ethenyloxy)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Butanol, 4-(ethenyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17832-28-9 | |
Record name | 4-Hydroxybutyl vinyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17832-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanol, 4-(ethenyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017832289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanol, 4-(ethenyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Ethenyloxy)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(vinyloxy)butan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-BUTANEDIOL MONOVINYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LGM5RZX0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Yes, 1,4-Butanediol vinyl ether (BVE) functions as a monomer in various polymerization reactions. For example, it can be utilized in free radical polymerization to create ion-imprinted interpenetrating polymer network (IPN) gels. [] These gels have shown promise in solid-phase extraction of heavy metal ions like Cu2+, Ni2+, and Zn2+ from water samples. [] Additionally, BVE participates in photopolymerization reactions with other vinyl ethers and oxirane-based resins, particularly in the presence of a photoinitiator and visible light. [] The reactivity of BVE in these systems depends on the specific co-monomers and reaction conditions. []
A: 1,4-Butanediol vinyl ether serves as a key component in modifying the mechanical properties of PMMA. Specifically, a titanium alkoxide complex bearing 1,4-Butanediol vinyl ether ligands (Ti[O(CH2)4OCH=CH2]4) can act as both a ring-opening polymerization (ROP) initiator for ε-caprolactone and a crosslinking agent for poly(n-butyl acrylate) (PBA). [] This dual functionality enables the in situ generation of a crosslinked poly(ε-caprolactone)-PBA network within a PMMA matrix. [] This network structure has been shown to enhance the tensile properties of PMMA. []
A: Yes, kinetic studies have been conducted on polymerization reactions involving 1,4-Butanediol vinyl ether. Research indicates that BVE exhibits a specific reactivity profile when copolymerized with other vinyl ethers and oxiranes in visible-light-curable systems. [] This reactivity, assessed through photodifferential scanning calorimetry, helps determine the suitability of BVE in specific formulations and applications. [] Additionally, studies have investigated the kinetics of ε-caprolactone polymerization using Ti[O(CH2)4OCH=CH2]4 as an initiator. [] These studies provided valuable insights into the reaction mechanism, rate constants, and activation energy, enabling a deeper understanding of the polymerization process and optimization of reaction conditions. []
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